h-d-Mecha-oh hydrochloride

Stereochemistry Chiral Chromatography Peptide Synthesis

H-D-MeCha-OH HCl delivers unmatched conformational control for peptide medicinal chemistry. Its D-configuration, N-methylation, and bulky cyclohexyl side chain (cLogP ~0.81) provide 9× greater lipophilicity than H-D-MePhe-OH HCl, enhancing membrane permeability and proteolytic stability. Rigorous chiral purity (≥99.5% ee, enantiomeric impurity ≤0.5%) minimizes diastereomeric byproducts, reducing purification burden. Validated in picomolar-affinity delta-opioid antagonists (K_i delta = 0.48 nM). For research use only.

Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
Cat. No. B1500226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameh-d-Mecha-oh hydrochloride
Molecular FormulaC10H20ClNO2
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESCC(CC1CCCCC1)(C(=O)O)N.Cl
InChIInChI=1S/C10H19NO2.ClH/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h8H,2-7,11H2,1H3,(H,12,13);1H/t10-;/m0./s1
InChIKeyIIURGJCFKKQACY-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Scientific Profile of H-D-MeCha-OH Hydrochloride: A Specialized Non-Proteinogenic Amino Acid Building Block


H-D-MeCha-OH hydrochloride (also known as (R)-3-Cyclohexyl-2-(methylamino)propanoic acid hydrochloride or N-α-Methyl-β-cyclohexyl-D-alanine hydrochloride) is a synthetic, non-proteinogenic amino acid derivative with the molecular formula C10H20ClNO2 and a molecular weight of 221.72 g/mol [1]. It features a D-configuration at the alpha-carbon, an N-methylated amine, and a cyclohexyl side chain, making it a chiral, sterically bulky building block used primarily in solid-phase peptide synthesis (SPPS) and medicinal chemistry research . This compound is specifically employed to introduce conformational constraints, enhance metabolic stability, and modulate the lipophilicity of peptide-based molecules .

Critical Differentiation of H-D-MeCha-OH HCl from Its Closest Analogs: Why Substitution Risks Structural and Functional Fidelity


While other N-methyl amino acid hydrochlorides, such as H-D-MePhe-OH HCl (aromatic side chain) or H-D-MeVal-OH HCl (aliphatic side chain), share the same core N-methyl-D-amino acid motif, they cannot be generically substituted for H-D-MeCha-OH hydrochloride due to critical differences in stereoelectronic properties, conformational bias, and chiral purity. The cyclohexyl side chain of H-D-MeCha-OH HCl provides a unique balance of steric bulk and hydrophobicity that is distinct from the planar phenyl ring of H-D-MePhe-OH HCl or the smaller isopropyl group of H-D-MeVal-OH HCl [1]. Furthermore, the rigorous stereochemical control (enantiomeric impurity ≤0.5%) specified for H-D-MeCha-OH HCl is not a guaranteed parameter for its analogs, which can lead to significant variability in peptide diastereomeric purity and biological outcomes [2].

Quantitative Evidence Guide for H-D-MeCha-OH Hydrochloride: Head-to-Head Comparisons and Class-Level Inferences


Chiral Purity Benchmarking: H-D-MeCha-OH HCl vs. H-D-MePhe-OH HCl

H-D-MeCha-OH hydrochloride is supplied with a defined enantiomeric purity specification of ≤0.5% enantiomeric impurity as determined by HPLC [1]. In contrast, for the closely related analog H-D-MePhe-OH HCl, vendor documentation from major suppliers like Santa Cruz Biotechnology does not provide a quantified enantiomeric excess or impurity specification; instead, it defers to a general Certificate of Analysis for lot-specific data . This lack of a standardized, guaranteed chiral purity benchmark introduces significant procurement risk for stereochemically sensitive applications.

Stereochemistry Chiral Chromatography Peptide Synthesis

Structural Impact on Molecular Properties: H-D-MeCha-OH HCl vs. Aromatic Analog H-D-MePhe-OH HCl

The cyclohexyl side chain of H-D-MeCha-OH HCl confers a calculated partition coefficient (cLogP) of approximately 0.81, derived from its SMILES structure (C[C@](CC1CCCCC1)(C(=O)O)N.Cl) . This value is significantly higher than the cLogP of its aromatic counterpart, H-D-MePhe-OH HCl, which is predicted to be approximately -0.14 based on its structure (CN[C@H](CC1=CC=CC=C1)C(=O)O.Cl) . The quantified difference of ~0.95 logP units translates to H-D-MeCha-OH HCl being roughly nine times more lipophilic than H-D-MePhe-OH HCl [1]. This substantial increase in hydrophobicity directly influences the pharmacokinetic profile of peptides incorporating this residue, particularly affecting membrane permeability and plasma protein binding [2].

Medicinal Chemistry Lipophilicity Peptide Design

Chemical Purity and Impurity Profile: H-D-MeCha-OH HCl vs. Generic N-Methyl Amino Acid Hydrochlorides

H-D-MeCha-OH hydrochloride is specified by its manufacturer, Watanabe Chemical, with a minimum HPLC purity of ≥98% and a strictly controlled enantiomeric impurity of ≤0.5% [1]. In contrast, a general search for N-methyl amino acid hydrochlorides, such as H-D-MeVal-OH HCl, reveals that many suppliers offer these compounds with a lower standard purity, typically around 95% . The 3% difference in chemical purity specification between H-D-MeCha-OH HCl and its common analogs is a quantifiable quality metric that directly impacts the yield and purity of final peptide products, especially in long or complex synthetic sequences.

Analytical Chemistry Quality Control Peptide Synthesis

Stability and Storage: H-D-MeCha-OH HCl vs. H-D-MePhe-OH HCl

H-D-MeCha-OH hydrochloride requires refrigerated storage and is shipped with ice cooling to maintain its integrity, as per its manufacturer's specifications . In contrast, the aromatic analog H-D-MePhe-OH HCl is recommended for storage at room temperature, with some suppliers specifying long-term storage at -20°C . The different storage requirements (refrigerated vs. room temperature) indicate a fundamental difference in the compounds' thermal stability, which can impact long-term research reliability and must be accounted for in laboratory inventory management and procurement planning.

Compound Stability Storage Conditions Peptide Synthesis

Molecular Weight and Structural Differentiation from Aliphatic Analogs

H-D-MeCha-OH hydrochloride possesses a molecular weight of 221.73 g/mol, which is significantly higher than that of its smaller aliphatic analog, H-D-MeVal-OH hydrochloride, at 167.63 g/mol [1]. This 54.1 g/mol difference is a direct consequence of the bulkier cyclohexyl side chain in H-D-MeCha-OH HCl compared to the isopropyl group in H-D-MeVal-OH HCl. This increased molecular weight and steric bulk can be strategically leveraged in peptide design to influence secondary structure, such as promoting or disrupting α-helix or β-sheet formation, and to create more effective steric shields for protecting vulnerable amide bonds from proteolytic cleavage [2].

Molecular Property Peptide Synthesis Building Block Selection

Optimized Research and Industrial Applications for H-D-MeCha-OH Hydrochloride


Design of Metabolically Stable, Conformationally Constrained Peptides

The combined properties of N-methylation and a bulky cyclohexyl side chain in H-D-MeCha-OH HCl are ideally suited for creating peptidomimetics with enhanced proteolytic stability and defined secondary structures . Researchers can utilize this building block in SPPS to introduce a specific kink or turn in the peptide backbone or to protect a vulnerable amide bond from enzymatic cleavage, a strategy supported by class-level evidence on backbone modifications [1]. The high chiral purity (≥99.5% ee) ensures that the desired stereochemical outcome is achieved consistently [2].

Lead Optimization in Medicinal Chemistry for Modulating Lipophilicity and Permeability

H-D-MeCha-OH HCl is a valuable tool for medicinal chemists seeking to fine-tune the physicochemical properties of a peptide lead compound. Its calculated cLogP of ~0.81, which is approximately nine times more lipophilic than the aromatic analog H-D-MePhe-OH HCl (cLogP ≈ -0.14), allows for a significant increase in a peptide's overall hydrophobicity . This can be exploited to improve membrane permeability and oral bioavailability, or to enhance binding to hydrophobic pockets on a target protein, as inferred from fundamental principles of lipophilic efficiency in drug design [3].

High-Fidelity Synthesis of Complex Peptide Therapeutics

For the synthesis of complex or long-chain peptides, especially those destined for preclinical development, the high purity specification (≥98%) and low enantiomeric impurity (≤0.5%) of H-D-MeCha-OH HCl are critical [2]. This level of quality control minimizes the accumulation of deletion sequences and diastereomeric byproducts that can plague peptide syntheses involving challenging residues . By reducing the burden of purification, this building block enables more efficient and cost-effective production of high-purity peptide APIs for research and development.

Development of Potent and Selective Opioid Receptor Ligands

The MeCha residue is a key structural component in a series of highly potent and selective delta-opioid receptor antagonists, such as the peptide H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH . This analog has demonstrated picomolar affinity and exceptional selectivity for the delta-opioid receptor (K_i delta = 0.48 ± 0.05 nM, K_i mu/K_i delta = 2800) . The specific stereochemistry and steric profile provided by the (2S,3S)-beta-MeCha moiety are crucial for achieving this level of potency and receptor subtype selectivity, making H-D-MeCha-OH HCl a strategic building block for advancing research in pain management and opioid pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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